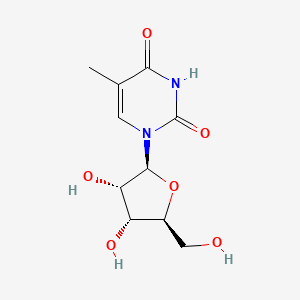

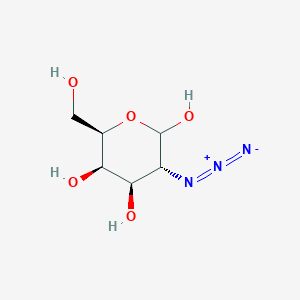

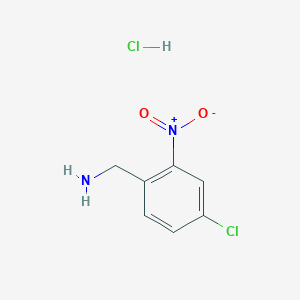

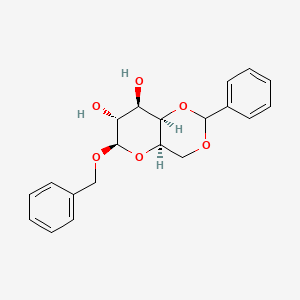

![molecular formula C10H16O B8119593 Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- CAS No. 184488-93-5](/img/structure/B8119593.png)

Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-

Descripción general

Descripción

Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- is an organic compound that belongs to the family of epoxides This compound is notable for its unique three-membered ring structure containing an oxygen atom, which imparts significant reactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alkene Epoxidation: The compound can be synthesized via the epoxidation of alkenes using peroxyacids. For example, reacting 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-alkene with m-chloroperoxybenzoic acid (m-CPBA) in an inert solvent under controlled temperature yields the desired epoxide.

Catalytic Epoxidation: Another method involves the use of a catalyst such as titanium(IV) isopropoxide in combination with tert-butyl hydroperoxide (TBHP). This approach requires precise control of reaction parameters to ensure high selectivity and yield.

Industrial Production Methods

Large Scale Catalysis: Industrial production often employs large-scale catalytic processes using supported metal catalysts. High-pressure reactors and continuous flow systems enhance the efficiency and scalability of the epoxidation reactions.

Electrochemical Methods: Some industries utilize electrochemical methods to produce the compound, leveraging the benefits of high selectivity and environmentally friendly conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or ozone, resulting in the formation of diols or carbonyl compounds.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) can open the epoxide ring, leading to alcohol derivatives.

Substitution: The epoxide ring can participate in nucleophilic substitution reactions. Common nucleophiles include halides, thiols, and amines, yielding a variety of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium halides, thiols, amines

Major Products Formed

Oxidation Products: Diols, carbonyl compounds

Reduction Products: Alcohols

Substitution Products: Halohydrins, thioethers, amino alcohols

Aplicaciones Científicas De Investigación

Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- finds applications across diverse fields:

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Polymer Chemistry: Acts as a monomer in the formation of specialized polymers with specific functional properties.

Biology:

Enzyme Inhibition Studies: Utilized to study the inhibition mechanisms of various enzymes due to its ability to bind and modify active sites.

Biochemical Pathway Exploration: Helps in understanding biochemical pathways by serving as a probe molecule.

Medicine:

Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic benefits.

Diagnostic Agents: Used in the development of novel diagnostic agents for imaging and analytical purposes.

Industry:

Adhesives and Coatings: Employed in the production of advanced adhesives and coatings with enhanced durability and resistance.

Flavors and Fragrances: Utilized in the formulation of flavors and fragrances due to its unique structural properties.

Mecanismo De Acción

The compound exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Epoxide Ring Strain: The strain in the three-membered ring makes it highly reactive, facilitating interactions with various molecular targets.

Nucleophilic Attack: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that modify the structure and function of biological molecules.

Radical Reactions: It can participate in radical reactions, contributing to its diverse reactivity profile.

Comparación Con Compuestos Similares

Ethylene Oxide

Propylene Oxide

Styrene Oxide

Epichlorohydrin

This article offers a detailed look at Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-, outlining its preparation, reactions, applications, mechanisms, and comparisons It’s a fascinating compound with extensive potential across various scientific domains

Propiedades

IUPAC Name |

2-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3/t9-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGRMBOWSWHGDV-RGURZIINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C2(CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C2(CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449978 | |

| Record name | Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184488-93-5 | |

| Record name | Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

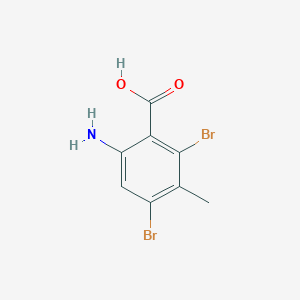

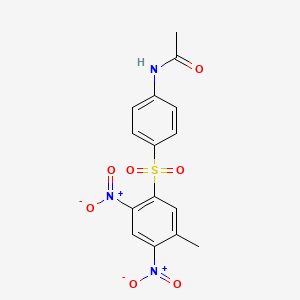

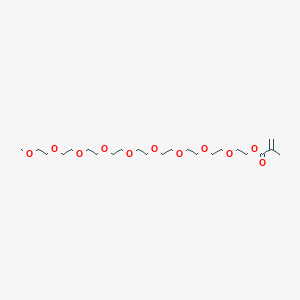

![3-[(E)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B8119526.png)